5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a benzodioxin ring, a sulfonyl group, and a triazatricyclo structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the 1,4-benzodioxin ring . This intermediate is then subjected to sulfonylation using benzenesulfonyl chloride under basic conditions to introduce the sulfonyl group .
The triazatricyclo structure is synthesized separately through a series of cyclization reactions involving triazole precursors. The final step involves the coupling of the benzodioxin-sulfonyl intermediate with the triazatricyclo intermediate under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated reaction monitoring systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives.
Scientific Research Applications
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for various applications.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolecarboxylic acid
- N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
- 1,4-Benzodioxin, 2,3-dihydro-
Uniqueness
Compared to similar compounds, 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one stands out due to its triazatricyclo structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-19-14-12-21(8-6-15(14)20-18-3-1-2-7-22(18)19)28(24,25)13-4-5-16-17(11-13)27-10-9-26-16/h1-5,7,11H,6,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBDEODAZVYJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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